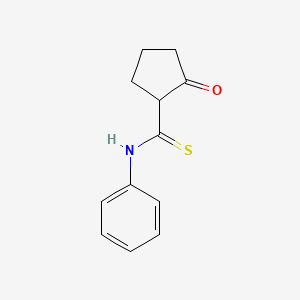
2'-Ethenyl-2,4-difluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10F2. It is characterized by the presence of two fluorine atoms and a vinyl group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,4-Difluoro-2’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The vinyl group can participate in various addition reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobiphenyl: Lacks the vinyl group but shares the biphenyl structure with two fluorine atoms.
2,2’-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms in different positions.
4-Fluorobiphenyl: Contains only one fluorine atom.
Uniqueness
2,4-Difluoro-2’-vinyl-1,1’-biphenyl is unique due to the presence of both the vinyl group and two fluorine atoms, which confer distinct reactivity and electronic properties. This combination makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H10F2 |
|---|---|
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
1-(2-ethenylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H10F2/c1-2-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16/h2-9H,1H2 |
Clé InChI |
CZHQOBLGCAWBLG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


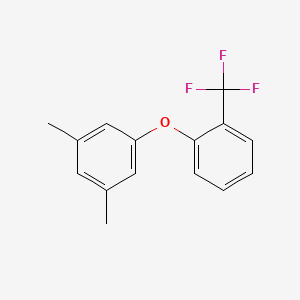
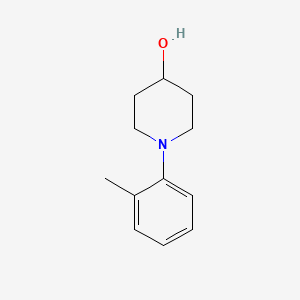
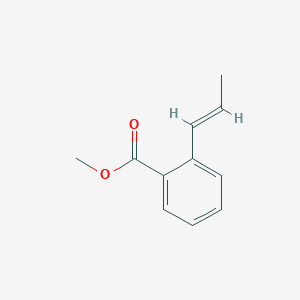


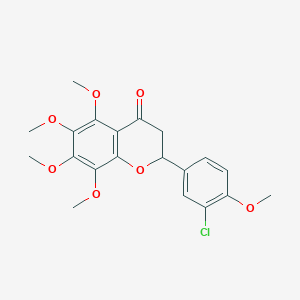
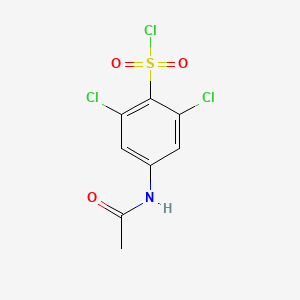
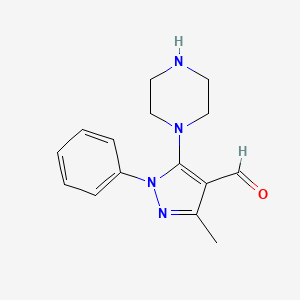


![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
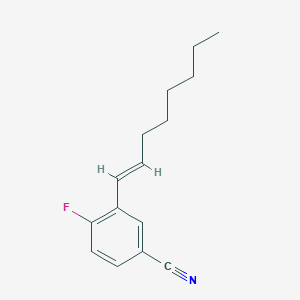
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
